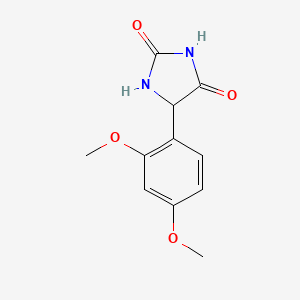

5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione

Description

5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione, also known as (Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione (CAS: 91559-39-6; Z-isomer CAS: 1312438-16-6), is a hydantoin derivative characterized by a benzylidene substituent with 2,4-dimethoxy groups. This compound is synthesized via condensation reactions under microwave irradiation or acidic conditions, yielding a yellow solid with a melting point of 238–240°C and a molecular mass of 248.24 g/mol . Its electronic spectral properties, including a λmax in methanol similar to avobenzone, make it a candidate for UV-filter applications . Additionally, it exhibits bioactivity, such as enhancing antibiotic efficacy against resistant bacteria by modulating efflux pumps .

Properties

IUPAC Name |

5-(2,4-dimethoxyphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-16-6-3-4-7(8(5-6)17-2)9-10(14)13-11(15)12-9/h3-5,9H,1-2H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXXKWDVVAYKNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2C(=O)NC(=O)N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . The reaction typically proceeds under mild conditions, and the product is obtained in good yields. Another method involves the Knoevenagel condensation, which is a versatile reaction for the synthesis of imidazolidine-2,4-diones .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as increased yield, reduced reaction time, and improved scalability .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced imidazolidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted imidazolidine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced imidazolidine derivatives, and substituted imidazolidine compounds .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research indicates that derivatives of imidazolidine-2,4-dione compounds exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in cancer progression and metastasis. Compounds similar to 5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione have demonstrated IC50 values comparable to established drugs like sorafenib, suggesting potential as effective anticancer agents .

1.2 Antibacterial Properties

The antibacterial efficacy of imidazolidine-2,4-dione derivatives has also been explored extensively. In vitro studies have reported that these compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism of action may involve interference with bacterial virulence factors . For example, some derivatives have shown complete inhibition of protease enzymes in Pseudomonas aeruginosa at low concentrations .

1.3 Anticonvulsant and Antiarrhythmic Effects

Imidazolidine-2,4-diones are linked to anticonvulsant and antiarrhythmic activities. These compounds have been synthesized and evaluated for their potential in treating epilepsy and cardiac arrhythmias. Their pharmacological profiles suggest a mechanism involving modulation of ion channels or neurotransmitter systems .

Agricultural Applications

2.1 Pesticidal Activity

Some studies have indicated that imidazolidine-2,4-dione derivatives may possess pesticidal properties. Research on similar compounds has revealed their ability to act as effective fungicides or herbicides, potentially offering new avenues for crop protection . The specific mechanisms by which these compounds exert their effects are still under investigation but may involve disruption of cellular processes in target organisms.

Materials Science Applications

3.1 Polymer Chemistry

In materials science, the unique chemical structure of imidazolidine-2,4-diones allows them to be used as building blocks in polymer synthesis. Their reactivity can facilitate the formation of cross-linked networks that enhance material properties such as thermal stability and mechanical strength . This application is particularly relevant in developing advanced materials for various industrial uses.

Case Studies

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to bind to the voltage-gated sodium channel inner pore, leading to its anticonvulsant effects . The compound may also inhibit bacterial enzymes, contributing to its antibacterial activity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 5-(4-Chlorobenzylidene)imidazolidine-2,4-dione (CAS: 10040-86-5): The 4-chloro substituent, an electron-withdrawing group, enhances antiparasitic activity by disrupting Schistosoma mansoni tegumental integrity . In contrast, the 2,4-dimethoxy groups in the target compound are electron-donating, favoring UV absorption and antibacterial synergy .

- 5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione : The hydroxyl group increases polarity, improving solubility but reducing lipophilicity. NMR studies reveal significant downfield shifts in C-6 (ΔδC = +7.6 ppm) compared to the dimethoxy analog, indicating stereochemical and electronic differences affecting molecular interactions .

Core Heterocycle Variations

- Thiazolidine-2,4-dione Derivatives : Replacing the imidazolidine oxygen with sulfur (e.g., 5-(4-fluorobenzylidene)thiazolidine-2,4-dione, CAS: 262601-87-6) alters electronic properties. Thiazolidinediones are associated with antidiabetic activity, whereas imidazolidinediones show broader pharmacological applications, including UV filtration and antimicrobial effects .

Pharmacological Activities

Antimicrobial and Antibiotic Potentiation

- (Z)-5-(2,4-Dimethoxybenzylidene)-3-(2-hydroxy-3-(isopropylamino)propyl)imidazolidine-2,4-dione (15): Reduces MIC of antibiotics (e.g., ciprofloxacin) fourfold in E. coli CM-64 by inhibiting the AcrAB-TolC efflux pump .

- (Z)-5-(4-Nitrobenzylidene)-imidazolidine-2,4-dione : Causes tegumental damage in S. mansoni via oxidative stress, highlighting the role of nitro groups in antiparasitic activity .

Antidepressant Activity

- 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione: Exhibits antidepressant effects (ED50 = 17–42 mg/kg in mice) without monoamine oxidase inhibition, contrasting with the dimethoxy derivative’s lack of reported CNS activity .

Physicochemical and Spectral Properties

UV Absorption Profiles

| Compound | λmax (nm) | Molar Absorption Coefficient (ε) | Application |

|---|---|---|---|

| 5-(2,4-Dimethoxyphenyl) derivative | ~350 | ~25,000 L·mol⁻¹·cm⁻¹ | UV filters |

| Avobenzone | 357 | 28,000 L·mol⁻¹·cm⁻¹ | Commercial UV filter |

| (Z)-5-(3-Phenylallylidene) analog | 360–370 | 30,000–35,000 L·mol⁻¹·cm⁻¹ | High UV absorption |

The dimethoxy derivative’s absorption range overlaps with avobenzone, but elongation of the conjugated spacer (e.g., phenylallylidene analogs) induces bathochromic shifts, improving UVA coverage .

Thermal and Solubility Properties

- 5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione: High melting point (238–240°C) due to rigid benzylidene structure; moderate solubility in polar solvents (e.g., methanol) .

- 5-Isopropylimidazolidine-2,4-dione (CAS: 16935-34-5): Lower melting point (~150°C) and higher lipophilicity from the alkyl substituent, favoring blood-brain barrier penetration .

Biological Activity

5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione is a compound of interest due to its diverse biological activities. It belongs to the imidazolidine-2,4-dione class, which has been studied for various pharmacological properties including antimicrobial, anti-inflammatory, and antidiabetic effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dimethoxyphenyl group attached to the imidazolidine core, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various strains of bacteria and fungi. For instance:

- Antibacterial Activity : The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited better antibacterial potency than ampicillin against all tested bacteria, including resistant strains like MRSA and Pseudomonas aeruginosa .

- Antifungal Activity : It demonstrated antifungal activity superior to reference drugs such as bifonazole and ketoconazole, making it a candidate for further development as an antimicrobial agent .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Ampicillin |

| Escherichia coli | 1 µg/mL | Ampicillin |

| Candida albicans | 0.25 µg/mL | Ketoconazole |

Antidiabetic Activity

The hypoglycemic effects of this compound were evaluated in diabetic rat models. The results showed a significant reduction in blood glucose levels comparable to glipizide, a standard antidiabetic medication. For example:

- Compound Efficacy : A dose of 50 mg/kg resulted in a reduction of blood glucose by -286 ± 7 mg/dL after 5 hours, indicating its potential as an antidiabetic agent .

The mechanism through which this compound exerts its biological activities involves interaction with specific molecular targets within microbial cells and possibly through modulation of metabolic pathways in mammalian systems. Molecular docking studies suggest that the compound binds effectively to bacterial enzymes and receptors involved in cell wall synthesis and metabolic processes .

Case Studies

- Antibacterial Evaluation : In a study involving multiple synthesized derivatives of imidazolidine compounds, this compound was identified as one of the most potent against Staphylococcus aureus and E. coli, with a promising fit value score correlating with its antibacterial activity .

- Hypoglycemic Activity : In vivo studies demonstrated that this compound significantly lowered blood glucose levels in alloxan-induced diabetic rats, suggesting its potential for managing diabetes .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione?

The compound is typically synthesized via condensation reactions. A general approach involves reacting imidazolidine-2,4-dione with 2,4-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid under reflux conditions, yielding the arylidene derivative . Alternative methods use ethanol with catalytic piperidine for cyclization, achieving moderate yields (e.g., 82% for the Z-isomer) . Low yields in some cases may arise from competing side reactions or instability of intermediates, necessitating optimization of solvent, temperature, and catalyst selection .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation relies on multimodal characterization:

- NMR spectroscopy : and NMR identify chemical shifts and coupling constants, such as arylidene proton resonances at δ 7.5–8.0 ppm and carbonyl signals near δ 165–175 ppm .

- Mass spectrometry : UPLC-MS and HRMS verify molecular weight (e.g., [M+H] at m/z 249.15 for CHNO) and fragmentation patterns .

- Melting point analysis : Reported values (e.g., 238–240°C for the Z-isomer) ensure purity .

Advanced Research Questions

Q. What strategies mitigate challenges in stereochemical control during synthesis (e.g., Z/E isomer formation)?

The Z-isomer of 5-(2,4-Dimethoxybenzylidene)imidazolidine-2,4-dione is stabilized by intramolecular hydrogen bonding and steric effects. Reaction conditions (e.g., acetic acid as solvent) favor the Z-configuration, while prolonged heating may promote isomerization. Chromatographic separation or selective crystallization (e.g., from dichloromethane) is required to isolate pure isomers .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

Substituents modulate electronic and steric properties, affecting interactions with biological targets. For example:

- Antidepressant activity : The 4-dimethylaminobenzyl derivative exhibits ED values of 17–42 mg/kg in mice, likely via non-monoaminergic mechanisms .

- UV-filter potential : The 2,4-dimethoxyphenyl group enhances photostability and absorption in the UVA/UVB range, as shown in derivatives with favorable safety profiles . Comparative studies with halogenated or alkylated analogs (e.g., 4-chlorophenyl or p-tolyl derivatives) reveal trade-offs between potency and metabolic stability .

Q. How can reaction yields be optimized for scaled-up synthesis?

Key parameters include:

- Catalyst selection : Piperidine or ammonium acetate accelerates imine formation, reducing side products .

- Solvent system : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes, while acetic acid enhances cyclization .

- Temperature control : Reflux at 120°C for 16 hours balances reaction rate and decomposition . Pilot studies report yields up to 90% under optimized conditions .

Q. What analytical techniques resolve discrepancies in reported biological activities across studies?

Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or impurities. Strategies include:

- Dose-response profiling : Validate activity thresholds (e.g., IC values) across multiple replicates .

- Metabolic stability assays : Assess hepatic microsomal degradation to identify labile functional groups .

- Computational modeling : QSAR models correlate substituent effects with target binding (e.g., COX-2 inhibition in thiazolidinedione analogs) .

Methodological Considerations

Q. What protocols are recommended for evaluating photochemical stability in UV-filter applications?

- UV-Vis spectroscopy : Monitor absorbance changes (λmax 300–350 nm) under simulated sunlight .

- HPLC-MS : Detect photodegradation products (e.g., radical intermediates or cleavage byproducts) .

- Cytotoxicity assays : Use HaCaT keratinocytes to confirm safety margins (IC > 100 µM) .

Q. How are byproducts from imidazolidine-2,4-dione reactions characterized and minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.